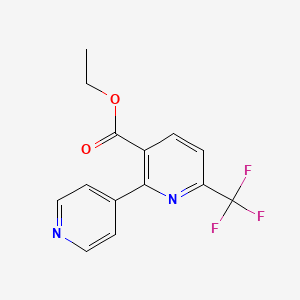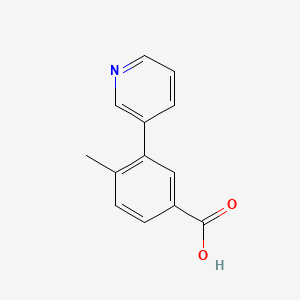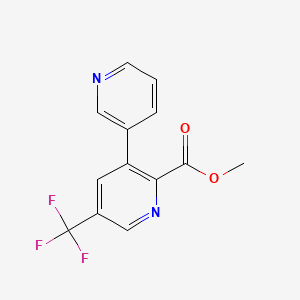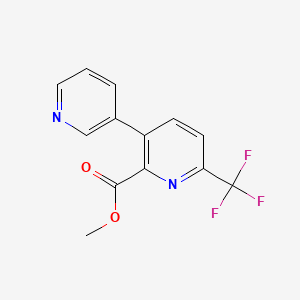![molecular formula C14H17N3O2 B1388695 3-{[(1E)-(ジメチルアミノ)メチレン]アミノ}-6-メチル-1H-インドール-2-カルボン酸メチル CAS No. 1217885-78-3](/img/structure/B1388695.png)
3-{[(1E)-(ジメチルアミノ)メチレン]アミノ}-6-メチル-1H-インドール-2-カルボン酸メチル
説明
“Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate” is a compound with the CAS Number: 573950-58-0 and a molecular weight of 275.31 .
Molecular Structure Analysis
The IUPAC name of the compound is “methyl 3-{[(E)-(dimethylamino)methylidene]amino}-6-methoxy-1H-indole-2-carboxylate” and its InChI Code is "1S/C14H17N3O3/c1-17(2)8-15-12-10-6-5-9(19-3)7-11(10)16-13(12)14(18)20-4/h5-8,16H,1-4H3/b15-8+" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 275.31 .作用機序
Target of Action
The compound, also known as Methyl 3-(((dimethylamino)methylene)amino)-6-methyl-1H-indole-2-carboxylate, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
実験室実験の利点と制限
One of the major advantages of using Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate in lab experiments is its potent cytotoxic activity against cancer cells. This makes it an ideal candidate for the development of anticancer drugs. However, one of the limitations of using Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate. One of the potential directions is the development of Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate-based anticancer drugs. Another direction is the exploration of the potential of Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to understand the mechanism of action of Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate in greater detail.
Conclusion
In conclusion, Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate is a chemical compound with promising therapeutic applications in the field of medicinal chemistry. Its potent cytotoxic activity against cancer cells and its ability to induce apoptosis make it an ideal candidate for the development of anticancer drugs. Further research is needed to explore its full potential and to understand its mechanism of action in greater detail.
科学的研究の応用
インドール誘導体の合成における役割
インドール誘導体は、 のような、様々な天然物や薬物の合成において重要な役割を果たします。 細胞生物学において重要な役割を果たす重要な種類の分子です。 .
癌細胞の治療
近年、癌細胞の治療における生物活性化合物としてのインドール誘導体の応用は注目を集めています。 .
抗菌用途
インドール誘導体は、様々な細菌感染症の治療にも用いられます。 .
様々な障害の治療
これらの化合物は、ヒトの体における様々な種類の障害の治療に効果的であることがわかっています。 .
アルカロイド合成における役割
インドールは、アルカロイドの合成における重要な環系です。 . 新規合成法の研究は、化学者の注目を集めています。 .
他の化合物の調製のための反応剤
この化合物は、E. coli MurDリガーゼのD-グルタミン酸系阻害剤 、インターロイキン-2誘導性T細胞キナーゼ阻害剤としてのインドリルインダゾールおよびインドリルピラゾロピリジン {svg_9、およびヘッジホッグ経路におけるGli1媒介転写の阻害剤としてのケトプロフェンとのアミド抱合体 など、他の化合物の調製のための反応剤として使用できます。
トリプトファンジオキシゲナーゼ阻害剤の合成における役割
この化合物は、トリプトファンジオキシゲナーゼ阻害剤の合成に使用できます。 .
ITK阻害剤の合成における役割
特性
IUPAC Name |
methyl 3-(dimethylaminomethylideneamino)-6-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-5-6-10-11(7-9)16-13(14(18)19-4)12(10)15-8-17(2)3/h5-8,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZMUERZPCEYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)N=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[2-Methoxy-4-(trifluoromethyl)phenyl]pyridine](/img/structure/B1388627.png)






